molecular formula C18H20N4O4S2 B2643103 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1021112-72-0

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2643103
CAS No.: 1021112-72-0
M. Wt: 420.5
InChI Key: NOPNRQYIKBKBLR-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiophene-containing oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene derivative can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final coupling step involves the reaction of the oxadiazole intermediate with the benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitrobenzamides, halobenzamides.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to its combination of a diethylsulfamoyl group and a thiophene-containing oxadiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-3-22(4-2)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-14-6-5-11-27-14/h5-11H,3-4,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNRQYIKBKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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